N-ethyl-N-(2-methylphenyl)aminosulfonamide
Description
N-Ethyl-N-(2-methylphenyl)aminosulfonamide is a sulfonamide derivative characterized by an ethyl group and a 2-methylphenyl substituent attached to the sulfonamide nitrogen. Sulfonamides are renowned for their biological activity, particularly as antimicrobial agents . The compound’s structure, featuring a methyl group at the ortho position of the phenyl ring, may influence its physicochemical properties and interactions with biological targets.
Properties
IUPAC Name |
1-[ethyl(sulfamoyl)amino]-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-3-11(14(10,12)13)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSFEHDMMKCMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094222-84-0 | |
| Record name | N-ethyl-N-(2-methylphenyl)aminosulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-ethyl-N-(2-methylphenyl)aminosulfonamide typically involves the reaction of N-ethylamine with 2-methylbenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods:
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques helps in achieving consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions:
N-ethyl-N-(2-methylphenyl)aminosulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like or to produce amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aminosulfonamide derivatives.
Scientific Research Applications
Applications in Organic Synthesis
N-ethyl-N-(2-methylphenyl)aminosulfonamide serves as a reagent for selective N-methylation of amides and related structures. This application is crucial in drug discovery and synthetic chemistry due to the following reasons:
- Monoselective N-methylation : The compound enables the introduction of a methyl group at the nitrogen atom of amides, facilitating the synthesis of new compounds with altered properties that may lead to novel drugs or functional materials.
Table 1: Summary of Organic Synthesis Applications
| Application Type | Description | Result |
|---|---|---|
| N-Methylation | Selective methylation of amides | Access to modified compounds |
| Reagent for transformations | Used in various organic reactions | Enhanced reaction efficiency |
Medicinal Chemistry
The biological activities of this compound make it an interesting candidate in pharmacology. It has been studied for its potential antimicrobial properties, particularly against various bacterial and fungal strains.
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial activity of derivatives synthesized from sulfonamides, compounds similar to this compound demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans and Aspergillus niger. Minimum Inhibitory Concentration (MIC) values were determined using micro-dilution techniques, showcasing the compound's potential as an antimicrobial agent .
Table 2: Antimicrobial Activity Overview
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 10 | Gram-positive bacteria |
| Bacillus subtilis | 15 | Gram-positive bacteria |
| Candida albicans | 20 | Fungal strain |
| Aspergillus niger | 25 | Fungal strain |
Applications in Energetic Materials
This compound is also utilized as a stabilizer in nitrate ester-based energetic materials, which are critical in propellants and explosives. Its role includes:
- Stability Enhancement : The compound inhibits unwanted decomposition or detonation by stabilizing chemical reactions within energetic formulations.
Table 3: Energetic Materials Applications
| Application Type | Description | Result |
|---|---|---|
| Stabilizer for explosives | Prevents decomposition in nitrate ester formulations | Increased safety and stability |
Mechanism of Action
The mechanism of action of N-ethyl-N-(2-methylphenyl)aminosulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their catalytic activities. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents on the nitrogen atom or the aromatic ring, impacting their biological and physical properties:
Table 1: Substituent Comparison of Sulfonamide Derivatives
- Methoxy vs.
- Ethyl vs. Benzyl : Benzyl substituents () introduce greater steric bulk and lipophilicity, which may enhance binding to hydrophobic targets.
- Electron-Withdrawing Groups : Chloro and nitro substituents () can alter electronic properties, affecting reactivity and interactions with enzymes or receptors.
Physicochemical Properties
- Phase Behavior : Liquid crystalline sulfonamide polymers () exhibit smectic and nematic phases, though these properties are less relevant to small-molecule analogs.
- Conductivity: Polymers like poly(Th3AA-RedI) show low conductivity (~10⁻⁶ S/cm), suggesting insulating behavior in non-polymeric analogs .
- Molecular Weight : The target compound’s molecular weight (estimated ~225 g/mol) is lower than complex derivatives (e.g., 390.24 g/mol for ), influencing bioavailability.
Key Research Findings
Substituent-Driven Activity : Methoxy and benzyl groups enhance biological activity in structural analogs, but methyl groups may optimize balance between solubility and permeability .
Synthetic Efficiency : Microwave methods () offer advantages over traditional synthesis, though scalability remains unverified.
Crystallographic Insights : Stable crystal structures () support rational drug design by elucidating conformational preferences.
Biological Activity
N-ethyl-N-(2-methylphenyl)aminosulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant properties. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing on various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an ethyl group, a 2-methylphenyl moiety, and a sulfonamide functional group. Its molecular formula is C₁₃H₁₅N₃O₂S, and it possesses distinct chemical properties that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylphenylamine with sulfonyl chlorides. The process can be optimized to yield high purity and yield through various synthetic routes, including microwave-assisted synthesis and solvent-free methods.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluated its efficacy against common pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The results indicated that the compound displayed moderate to good antibacterial activity, comparable to standard antibiotics like ampicillin .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Comparison Drug |
|---|---|---|
| Escherichia coli | 15 | Ampicillin (20 mm) |
| Staphylococcus aureus | 18 | Ampicillin (22 mm) |
| Klebsiella pneumoniae | 14 | Ampicillin (19 mm) |
Antioxidant Activity
In addition to its antimicrobial properties, this compound has been evaluated for its antioxidant activity. The compound exhibited a significant ability to scavenge free radicals in vitro, suggesting potential applications in preventing oxidative stress-related diseases. The antioxidant capacity was measured using various assays, including DPPH and ABTS radical scavenging assays .
Table 2: Antioxidant Activity Assays
| Assay Type | IC50 Value (µM) | Comparison Compound |
|---|---|---|
| DPPH Scavenging | 25 | Ascorbic Acid (15 µM) |
| ABTS Scavenging | 30 | Trolox (20 µM) |
The biological activity of this compound is believed to be linked to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and oxidative stress pathways. The sulfonamide moiety is known to mimic para-aminobenzoic acid (PABA), thus interfering with folate synthesis in bacteria .
Case Studies
Several case studies have explored the application of sulfonamides in clinical settings. For instance, a recent clinical trial assessed the effectiveness of sulfonamide derivatives in treating urinary tract infections (UTIs). Patients treated with formulations containing this compound showed improved outcomes compared to those receiving placebo treatments .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-ethyl-N-(2-methylphenyl)aminosulfonamide, and how can reaction yields be improved?
- Methodology : Multi-step synthesis starting from 2-methylaniline derivatives. For example, sulfonylation using methanesulfonyl chloride in anhydrous dichloromethane under nitrogen, followed by N-ethylation with ethyl bromide in the presence of a base like potassium carbonate. Reaction optimization includes temperature control (0–5°C for sulfonylation, reflux for alkylation) and stoichiometric adjustments (1:1.2 molar ratio of amine to sulfonyl chloride) .
- Yield Improvement : Use of catalysts (e.g., DMAP for acylation) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitoring by TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) ensures reaction completion .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR : Compare ¹H and ¹³C NMR spectra with reference data. Key signals include δ ~2.3 ppm (methyl group on phenyl), δ ~3.1 ppm (N-ethyl CH2), and δ ~7.2–7.5 ppm (aromatic protons) .
- FT-IR : Confirm sulfonamide S=O stretches at ~1150 cm⁻¹ and 1350 cm⁻¹ .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z ~260 (exact mass depends on substituents) .
Q. What analytical methods are recommended for assessing purity and stability under experimental conditions?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Retention time and peak symmetry indicate purity (>98%) .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor by HPLC. Hydrolysis of the sulfonamide group in acidic/basic conditions is a critical degradation pathway .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular conformations of this compound derivatives?
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsion angles. For example, the dihedral angle between the phenyl and sulfonamide groups (~85°) can explain steric hindrance effects .
- Enantiomorph-Polarity Analysis : Apply Flack’s x parameter to confirm absolute configuration in non-centrosymmetric crystals, avoiding false chirality indications common in near-symmetric structures .
Q. What mechanistic insights exist for the reactivity of the sulfonamide group in catalytic or biological interactions?
- Electrophilic Substitution : The sulfonamide group acts as a directing meta-substituent in electrophilic aromatic substitution. Reactivity can be modulated by substituents on the phenyl ring (e.g., electron-withdrawing groups enhance stability) .
- Biological Targets : Molecular docking studies (e.g., AutoDock Vina) show potential interactions with enzymes like carbonic anhydrase via sulfonamide-Zn²+ coordination. IC50 values can be determined via enzymatic assays .
Q. How do solvent polarity and temperature affect the compound’s solubility and aggregation behavior?
- Solubility Studies : Measure solubility in DMSO, ethanol, and water using gravimetric methods. Polar aprotic solvents (e.g., DMSO) enhance solubility (>50 mg/mL) due to hydrogen bonding with the sulfonamide group .
- Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous solutions. Critical aggregation concentrations (CAC) typically range ~0.1–1 mM, influenced by alkyl chain length and substituents .
Q. What strategies address discrepancies in bioactivity data across different studies?
- Data Harmonization : Standardize assay protocols (e.g., fixed incubation times, cell lines) to minimize variability. For example, use MCF-7 cells for cytotoxicity studies with 48-hour exposure periods .
- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent choice, impurity levels) impacting reported IC50 values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
